molecular formula C8H8F2N2O2 B1309726 2-(2,4-Difluorophenoxy)acetohydrazide CAS No. 588676-13-5

2-(2,4-Difluorophenoxy)acetohydrazide

Cat. No.: B1309726
CAS No.: 588676-13-5
M. Wt: 202.16 g/mol
InChI Key: CTECUEHRWHKWDJ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to an acetohydrazide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-(2,4-Difluorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

2-(2,4-Difluorophenoxy)acetohydrazide is classified as an irritant . For safety, it’s important to handle this chemical with appropriate protective equipment and follow standard laboratory safety procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)acetohydrazide can be achieved through the reaction of ethyl 2-(2,4-difluorophenoxy)acetate with hydrazine hydrate. The general procedure involves the following steps :

    Starting Material: Ethyl 2-(2,4-difluorophenoxy)acetate.

    Reagent: Hydrazine hydrate (99%).

    Solvent: Ethanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature for 2 to 3 hours.

    Product Isolation: The resulting product is recrystallized from methanol to obtain pure this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)acetohydrazide: Similar structure but with a single fluorine atom.

    2-(4-Fluorophenoxy)acetohydrazide: Fluorine atom positioned differently on the phenoxy ring.

    2-(2,4-Dichlorophenoxy)acetohydrazide: Chlorine atoms instead of fluorine atoms.

Uniqueness

2-(2,4-Difluorophenoxy)acetohydrazide is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTECUEHRWHKWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407449
Record name 2-(2,4-difluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-13-5
Record name 2-(2,4-difluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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